Product packaging for 5-Bromo-1-ethyl-1H-indole-3-carbonitrile(Cat. No.:CAS No. 876734-14-4)

5-Bromo-1-ethyl-1H-indole-3-carbonitrile

Cat. No.: B8769444
CAS No.: 876734-14-4
M. Wt: 249.11 g/mol
InChI Key: RUOJSZFYAALIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-ethyl-1H-indole-3-carbonitrile (CAS 876734-14-4) is a valuable brominated and nitrile-functionalized indole derivative for advanced chemical synthesis and drug discovery research . The compound features a molecular formula of C 11 H 9 BrN 2 and a molecular weight of 249.11 g/mol . Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with a wide array of biological macromolecules . This makes them central to the design of novel therapeutics for conditions such as cancer, diabetes, cardiovascular disorders, and neurological diseases . The specific molecular modifications on this compound—the bromo-substituent and the ethyl group on the nitrogen—are common strategies used by researchers to fine-tune the properties of lead compounds, optimizing their potency and pharmacological profile . The nitrile group is a versatile handle for further chemical transformation, enabling access to a diverse library of more complex molecules for structure-activity relationship (SAR) studies . As a building block, it can be utilized in the synthesis of complex fused indole systems, which are prominent in natural products and investigated for various biological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2 B8769444 5-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS No. 876734-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

876734-14-4

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

5-bromo-1-ethylindole-3-carbonitrile

InChI

InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-5-9(12)3-4-11(10)14/h3-5,7H,2H2,1H3

InChI Key

RUOJSZFYAALIBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)C#N

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 5 Bromo 1 Ethyl 1h Indole 3 Carbonitrile

Reactivity of the Indole (B1671886) Nucleus

The reactivity of the indole ring is characterized by the high electron density of the pyrrole (B145914) moiety, which typically makes the C3 position the most nucleophilic and prone to electrophilic attack. nih.govquimicaorganica.org However, in 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, the substitution at the N1, C3, and C5 positions significantly alters this inherent reactivity, paving the way for more complex functionalization pathways.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.orgbyjus.com The outcome of such reactions on this compound is governed by the cumulative electronic effects of its substituents.

N1-Ethyl Group: The ethyl group at the N1 position is an electron-donating group (EDG) by induction, which increases the electron density of the indole ring system, thereby activating it towards electrophilic attack compared to an N-unsubstituted indole.

C3-Carbonitrile Group: The cyano group (-CN) is a potent electron-withdrawing group (EWG) through both induction and resonance. Its presence at the highly reactive C3 position significantly deactivates the entire indole nucleus, making traditional SEAr reactions more challenging. uni-muenchen.de

C5-Bromo Group: Halogens like bromine are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. wikipedia.org

Given that the most reactive C3 position is blocked and the ring is deactivated by the nitrile group, electrophilic substitution is generally disfavored. If the reaction is forced under harsh conditions, substitution is most likely to occur on the benzene (B151609) portion of the ring, directed by the C5-bromo substituent to the C4 and C6 positions. A study involving Friedel-Crafts acylation of 1-(phenylsulfonyl)indole, which also possesses a deactivating group at N1, demonstrated that acylation could be directed to the C5 position, with a 5-bromo substituent remaining intact under subsequent reductive conditions. researchgate.net

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
Reaction TypeReagentsPredicted Major Product(s)Rationale
Nitration HNO₃ / H₂SO₄5-Bromo-1-ethyl-4-nitro-1H-indole-3-carbonitrile and/or 5-Bromo-1-ethyl-6-nitro-1H-indole-3-carbonitrileThe C5-bromo group directs the incoming nitro group to the ortho positions (C4 and C6). The reaction would require forcing conditions due to the deactivating nitrile group.
Halogenation Br₂ / FeBr₃5,6-Dibromo-1-ethyl-1H-indole-3-carbonitrileThe C5-bromo group directs the second bromine to the C4 or C6 position. C6 is often sterically more accessible.
Friedel-Crafts Acylation RCOCl / AlCl₃5-Bromo-4-acyl-1-ethyl-1H-indole-3-carbonitrile and/or 5-Bromo-6-acyl-1-ethyl-1H-indole-3-carbonitrileThe reaction is heavily disfavored due to the presence of two deactivating groups (bromo and nitrile). If successful, substitution would be directed to C4 or C6.

Directed C-H Activation and Functionalization

To overcome the inherent reactivity and regioselectivity challenges posed by the substitution pattern, modern transition-metal-catalyzed C-H activation strategies offer a powerful alternative. nih.gov These methods utilize a directing group to guide a metal catalyst to a specific C-H bond, enabling functionalization at positions that are otherwise inaccessible.

For this compound, several positions could be targeted:

C2-Position: With the C3 position blocked, the C2 position of the pyrrole ring becomes a prime target. Rhodium(III)-catalyzed reactions, for example, have been shown to be highly effective for the direct C2-alkylation of indoles with diazo compounds. mdpi.com

C4 and C6-Positions: The functionalization of the benzene ring can be achieved with high regioselectivity. Palladium-catalyzed methods have been developed for the remote C-H phosphonylation of indoles at the C4 and C6 positions. nih.govresearchgate.net These reactions can proceed even without a traditional directing group at a neighboring position, sometimes operating through a C7-palladacycle intermediate. nih.govresearchgate.net

C7-Position: While more challenging, directing groups installed at the N1 position have been used to facilitate C7 arylation using palladium catalysts. researchgate.net

These advanced synthetic methods bypass the electronic biases of the molecule, allowing for precise and predictable installation of functional groups at various positions on the indole nucleus.

Table 2: Potential C-H Functionalization Pathways for this compound
Target PositionCatalyst System (Example)Reaction TypePotential Product
C2 Rh(III) complex / Diazo compoundC-H Alkylation5-Bromo-2-alkyl-1-ethyl-1H-indole-3-carbonitrile
C4 Palladium(II) acetate (B1210297) / Phosphine (B1218219) ligandC-H Arylation/Alkenylation5-Bromo-4-aryl-1-ethyl-1H-indole-3-carbonitrile
C6 Palladium catalyst / Radical approachC-H Phosphonylation5-Bromo-1-ethyl-6-(dialkoxyphosphoryl)-1H-indole-3-carbonitrile

Regioselectivity in Indole Functionalization (C2, C3, N1)

The regiochemical outcome of any functionalization attempt on this compound is predetermined by its existing substituents.

N1-Position: The nitrogen atom is alkylated with an ethyl group, making it a tertiary amine integrated into an aromatic system. This position is therefore inert to further substitution or alkylation. rsc.org

C3-Position: This position is occupied by the carbonitrile group. While the group itself can undergo transformations (see Section 3.2), the carbon of the indole ring at this position is not available for new C-C or C-X bond formation via substitution. In unsubstituted indoles, this is the most kinetically favored site for electrophilic attack. nih.gov

C2-Position: As the only unsubstituted position on the electron-rich pyrrole ring, the C2 position becomes a viable site for functionalization, especially via metallation-based strategies or directed C-H activation. mdpi.com

Transformations of the Nitrile Moiety

The nitrile group at the C3 position is a versatile functional handle, capable of undergoing a variety of transformations, primarily involving reactions at the electrophilic carbon atom. wikipedia.org

Nucleophilic Addition Reactions

The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are common nucleophiles for this purpose. The reaction proceeds via a two-step sequence:

Nucleophilic Addition: The organometallic reagent adds to the nitrile carbon, breaking one of the π-bonds and forming a new C-C bond. This generates an intermediate imine anion, which is stabilized as a magnesium or lithium salt.

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate to a ketone.

This transformation provides a powerful method for converting the C3-nitrile into a C3-acyl group, opening pathways to a wide range of other indole derivatives.

Table 3: Nucleophilic Addition to this compound followed by Hydrolysis
Nucleophilic ReagentReagent FormulaIntermediateFinal ProductProduct Name
Methylmagnesium bromideCH₃MgBr3-(1-Iminoethyl)-5-bromo-1-ethyl-1H-indole3-Acetyl-5-bromo-1-ethyl-1H-indole
PhenyllithiumC₆H₅Li3-(Imino(phenyl)methyl)-5-bromo-1-ethyl-1H-indole3-Benzoyl-5-bromo-1-ethyl-1H-indole
Ethylmagnesium chlorideCH₃CH₂MgCl3-(1-Iminopropyl)-5-bromo-1-ethyl-1H-indole5-Bromo-1-ethyl-3-propionyl-1H-indole

Hydrolysis and Reduction Reactions

The nitrile group can also be fully or partially reduced, or hydrolyzed to a carboxylic acid, significantly expanding the synthetic utility of the C3 position.

Hydrolysis: Heating the nitrile with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) results in hydrolysis. The reaction proceeds through an amide intermediate (5-Bromo-1-ethyl-1H-indole-3-carboxamide) to furnish the corresponding carboxylic acid. This conversion is a common method for introducing a carboxyl group onto an aromatic ring.

Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group directly to a primary amine. This reaction provides access to tryptamine (B22526) analogues, which are important pharmacophores.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents that deliver only one hydride equivalent, such as Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde upon aqueous workup.

Table 4: Hydrolysis and Reduction of this compound
Reaction TypeReagentsProductProduct Name
Hydrolysis H₂O, H⁺ or OH⁻, heat5-Bromo-1-ethyl-1H-indole-3-carboxylic acid
Reduction (Full) 1. LiAlH₄ 2. H₂O(5-Bromo-1-ethyl-1H-indol-3-yl)methanamine
Reduction (Partial) 1. DIBAL-H 2. H₂O5-Bromo-1-ethyl-1H-indole-3-carbaldehyde

Intramolecular and Intermolecular Cyclization Reactions involving the Nitrile Group

The nitrile group at the C3 position of the indole ring is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. While specific examples involving this compound are not extensively documented, the reactivity of the indole-3-carbonitrile moiety is well-established, allowing for extrapolation to the title compound.

Palladium-catalyzed reactions are a powerful tool for synthesizing indole derivatives through intramolecular cyclization. mdpi.com For instance, tandem reactions involving Sonogashira cross-coupling followed by intramolecular C-N bond formation are used to construct the indole ring system itself. mdpi.com In a similar vein, the nitrile group of this compound could be envisioned as a participant in cascade reactions. After an initial transformation at a different site, the nitrile could engage in a subsequent intramolecular cyclization step.

Furthermore, the nitrile group can be transformed into other functional groups that are more amenable to cyclization. For example, reduction of the nitrile to an aminomethyl group would introduce a nucleophilic center at C3, which could then participate in intramolecular reactions with an electrophilic side chain, potentially attached at the N1 or C5 position, to form polycyclic indole alkaloids. Tricyclic indole skeletons, which are present in numerous biologically active natural products, are often synthesized via transition-metal-catalyzed domino reactions or intramolecular Fischer indole synthesis. encyclopedia.pub Strategies such as these highlight the potential of the C3-nitrile as a synthetic handle for constructing complex, fused indole systems. encyclopedia.pub

Transformations at the Bromo Substituent

The bromine atom at the C5 position is a key functional handle, enabling a wide array of transformations, particularly through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on an aryl halide like 5-bromoindole (B119039) is generally challenging without the presence of strong electron-withdrawing groups to activate the ring system. libretexts.org While SNAr reactions are known for highly electron-deficient heterocycles such as 5-bromo-1,2,3-triazines, the indole ring is comparatively electron-rich, making this pathway less favorable. nih.gov Consequently, direct displacement of the C5-bromide by common nucleophiles is not a typical transformation for this class of compounds under standard conditions. More commonly, functionalization at this position is achieved via organometallic pathways.

The C5-bromo substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C bond formation. researchgate.net These reactions allow for the introduction of a diverse range of substituents at the C5 position, significantly expanding the chemical space accessible from this intermediate.

The Suzuki-Miyaura coupling is one of the most frequently used methods for the arylation and heteroarylation of bromoindoles. lmaleidykla.ltlibretexts.org This reaction involves the coupling of the bromoindole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a robust method for synthesizing complex biaryl structures. lmaleidykla.ltrsc.org For example, the coupling of 5-bromoindazoles (bioisosteres of indoles) with heteroaryl boronic acids proceeds in high yields using catalysts like Pd(dppf)Cl2. nih.gov

The Sonogashira coupling provides a direct route to introduce alkyne functionalities by coupling the bromoindole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and proceeds under mild, basic conditions. libretexts.org The resulting 5-alkynylindoles are valuable intermediates themselves, which can undergo further transformations such as cyclizations or click chemistry reactions. wikipedia.orgresearchgate.net Sequential cross-coupling strategies, where a Sonogashira reaction is followed by a Suzuki coupling at a different position, have been employed on dihaloindoles to create highly substituted and diverse molecular architectures. thieme-connect.de

The Stille coupling utilizes organotin reagents as the nucleophilic partner to form C-C bonds with aryl halides. libretexts.org This method is known for its mild reaction conditions and tolerance of a broad range of functional groups, although the toxicity of tin reagents is a consideration. libretexts.orgmdpi.com Palladium catalysts such as Pd(PPh₃)₄ are commonly used to facilitate this transformation. mdpi.com Stille reactions have been successfully applied to functionalize iodo-indole-carbonitriles, demonstrating their utility for modifying halogenated indole systems bearing a nitrile group. mdpi.com

The Heck reaction creates a C-C bond between the bromoindole and an alkene, catalyzed by a palladium complex. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. thieme-connect.de Intramolecular versions of the Heck reaction are particularly useful for constructing fused and spirocyclic ring systems attached to the indole core. thieme-connect.deacs.org For intermolecular reactions, the C5-bromo position of this compound can be coupled with various alkenes to introduce vinyl substituents.

The following table summarizes representative conditions for these cross-coupling reactions on bromoindole scaffolds.

ReactionTypical CatalystCoupling PartnerBaseSolventKey FeatureReference
Suzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂Aryl/Heteroaryl Boronic AcidNa₂CO₃ or K₂CO₃DME/H₂O, Ethanol, WaterForms C(sp²)-C(sp²) bonds; high functional group tolerance. lmaleidykla.ltresearchgate.netrsc.orgnih.gov
SonogashiraPdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃N or PiperidineDMF or THFForms C(sp²)-C(sp) bonds; introduces alkyne moiety. wikipedia.orgorganic-chemistry.orgresearchgate.netthieme-connect.de
StillePd(PPh₃)₄Organostannane (R-SnBu₃)None (or additive like LiCl)DMF or TolueneMild conditions; stable but toxic reagents. libretexts.orgmdpi.com
HeckPd(OAc)₂ with phosphine ligandAlkeneEt₃N or K₂CO₃DMF or AcetonitrileForms C(sp²)-C(sp²) vinyl bonds. mdpi.comorganic-chemistry.orgthieme-connect.de

Derivatization and Analogue Synthesis Strategies

The functional handles on this compound provide a platform for extensive derivatization and the synthesis of diverse analogues. The primary strategy involves leveraging the C5-bromo substituent as a versatile anchor point for diversification using the transition metal-catalyzed cross-coupling reactions detailed above.

By employing a range of boronic acids in Suzuki-Miyaura couplings, a library of 5-aryl or 5-heteroaryl analogues can be generated. researchgate.netrsc.org Similarly, Sonogashira coupling allows for the introduction of a wide variety of substituted alkynes at the C5 position. wikipedia.org These reactions are foundational for creating analogues with modified electronic and steric properties, which is a common approach in the development of biologically active molecules. mdpi.com For instance, the synthesis of novel indomethacin (B1671933) analogues has been achieved through modifications at the N1 and other positions of a 5-bromoindole core. iajps.com

In addition to the C5 position, the nitrile group at C3 can be chemically transformed to further expand the molecular diversity. Common derivatization procedures for nitriles include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), affords a primary amine (aminomethyl group).

Cycloaddition: The nitrile can participate in cycloaddition reactions with reagents like azides to form tetrazoles.

Each of these transformations introduces a new functional group that can be used for subsequent modifications, such as amide bond formation from the carboxylic acid or amine, or further alkylation. Combining transformations at both the C5-bromo and C3-nitrile positions allows for a combinatorial approach to analogue synthesis, enabling the rapid generation of a large number of structurally distinct compounds from a single advanced intermediate.

Mechanistic Investigations of Reactions Involving 5 Bromo 1 Ethyl 1h Indole 3 Carbonitrile and Its Derivatives

Mechanistic Studies of Bromination Processes

The bromination of indole (B1671886) derivatives, including those akin to 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, typically proceeds through an electrophilic aromatic substitution mechanism. The indole nucleus is electron-rich, making it susceptible to attack by electrophiles. The C3 position is generally the most nucleophilic, followed by the C5 and C7 positions. In the case of a pre-existing substituent at C3, such as the carbonitrile group in the parent compound, electrophilic attack is directed to other positions on the ring.

A proposed mechanism for the direct bromination of substituted indoles in a polar solvent like dimethylformamide (DMF) involves a two-step process. researchgate.net The initial and rate-determining step is the formation of a π-complex where the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂) overlaps with the highest occupied molecular orbital (HOMO) of the substituted indole. researchgate.net This is followed by the formation of a σ-complex (also known as an arenium ion), which then loses a proton to restore aromaticity and yield the brominated product. researchgate.net

The rate of this reaction is significantly influenced by the nature of the substituents on the indole ring. Electron-donating groups enhance the nucleophilicity of the indole and accelerate the reaction, while electron-withdrawing groups, such as the carbonitrile group at the C3 position and the bromo group at the C5 position, decrease the reaction rate. researchgate.net A study on the direct bromination of various 5-substituted indoles demonstrated a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the rate-determining step. researchgate.net

Table 1: Effect of Substituent at C5 on the Rate of Bromination of Indoles

Substituent (R) at C5 Relative Rate of Bromination
-OCH₃ Fastest
-CH₃
-H
-F
-Cl
-Br
-COCH₃
-COOH
-CN Slowest

This table is an illustrative representation based on the general trend that electron-withdrawing groups decrease the rate of electrophilic bromination. researchgate.net

Elucidation of Cyanation Reaction Mechanisms

The introduction of a cyano group onto an aromatic ring, particularly replacing a halogen atom as in the potential synthesis of derivatives of this compound, can proceed through several mechanistic pathways. One of the most relevant is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups ortho and/or para to the leaving group (in this case, the bromine atom at C5). libretexts.orgfishersci.co.ukresearchgate.net The mechanism involves a two-step process:

Addition of the nucleophile: The cyanide ion (CN⁻) attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing groups present.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the cyanated product. libretexts.org

The presence of the electron-withdrawing carbonitrile group at C3 would activate the ring towards nucleophilic attack, although its effect is transmitted through the indole system.

Another potential mechanism for cyanation is through transition metal-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction, which typically uses copper(I) cyanide. The mechanism of copper-catalyzed cyanation of aryl halides is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl nitrile. nih.govberkeley.edu

More recently, palladium-catalyzed cyanation has become a prevalent method. The catalytic cycle for these reactions generally involves:

Oxidative Addition: The aryl bromide (e.g., a 5-bromoindole (B119039) derivative) undergoes oxidative addition to a Pd(0) complex to form a Pd(II) intermediate. nih.govberkeley.edu

Transmetalation or Ligand Exchange: The cyanide source (e.g., Zn(CN)₂ or an alkali metal cyanide) transfers the cyanide group to the palladium center.

Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated as the aryl nitrile product, regenerating the Pd(0) catalyst. nih.govberkeley.edu

Studies on the reductive elimination of arylnitriles from arylpalladium(II) cyanide complexes have shown that electron-donating substituents on the aryl ligand can accelerate this step. nih.govberkeley.edu

Insights into Alkylation Mechanisms

The alkylation of this compound can occur at the indole nitrogen, although it is already substituted with an ethyl group. For related N-unsubstituted indoles, N-alkylation is a common transformation. The mechanism of N-alkylation of indoles typically involves the deprotonation of the N-H bond by a base to form an indolyl anion. This anion then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide, in an SN2 reaction. rsc.orgorganic-chemistry.orgyoutube.com

Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH). rsc.orgorganic-chemistry.org The choice of solvent can also influence the regioselectivity of the alkylation (N- vs. C-alkylation). Polar aprotic solvents like DMF and THF are commonly employed and tend to favor N-alkylation. rsc.org

In the context of enantioselective N-alkylation, organocatalytic and organometallic strategies have been developed. For instance, a dinuclear zinc-ProPhenol complex has been shown to catalyze the enantioselective N-alkylation of indoles, including 5-bromoindole, with aldimines. nih.gov The proposed mechanism involves the coordination of both the indole and the imine to the chiral zinc catalyst, which facilitates the enantioselective C-N bond formation. nih.gov

Reaction Pathways in Transition Metal-Catalyzed Transformations

This compound is an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of new carbon-carbon bonds at the C5 position. mdpi.commdpi.com These reactions predominantly proceed through a catalytic cycle involving oxidative addition and reductive elimination steps.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a 5-bromoindole derivative is as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the 5-bromoindole derivative, breaking the C-Br bond and forming an arylpalladium(II) intermediate. acs.orgcsbsju.edu This step is often the rate-determining step of the catalytic cycle. The use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate this process. acs.org

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Heck reaction, an alkene coordinates to the palladium and inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. berkeley.edu

A key mechanistic insight in the context of bromoindoles is the potential for reversible oxidative addition. acs.org In some cases, the oxidative addition of the Pd(0) catalyst into the C-Br bond of the product can lead to catalyst inhibition. The use of very bulky phosphine ligands, such as PtBu₃, can promote the reverse reaction, reductive elimination, preventing the catalyst from being sequestered in an inactive state. acs.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles

Step Description Key Intermediates
Oxidative Addition The C-Br bond of the 5-bromoindole adds to a Pd(0) center. Arylpalladium(II) halide complex
Transmetalation Transfer of an organic group from another metallic reagent (e.g., boronic acid) to the Pd(II) center. Di-organopalladium(II) complex

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the C-C bond and regenerating Pd(0). | Cross-coupled product and Pd(0) |

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles. This strategy avoids the need for pre-functionalized starting materials. For an indole derivative like this compound, C-H activation could potentially occur at the C2, C4, C6, or C7 positions.

The mechanism of C-H activation often involves the coordination of the transition metal (e.g., Pd, Rh, Ru) to a directing group on the substrate. However, direct C-H activation of the indole ring is also possible. The most common mechanisms for C-H activation are:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond cleavage occurs in a single step involving the metal center and a base.

Oxidative Addition: The C-H bond adds across the metal center, increasing its oxidation state by two.

Sigma-Bond Metathesis: This involves a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed.

The regioselectivity of C-H activation is often controlled by the directing group or the inherent electronic properties of the indole ring.

Base-Catalyzed and Organocatalytic Reaction Mechanisms

As discussed in the context of alkylation (Section 4.3), base catalysis plays a crucial role in reactions involving the deprotonation of the indole N-H (for N-unsubstituted indoles) or other acidic protons.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the functionalization of indoles. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts. acs.orgnih.gov A general mechanism for NHC catalysis involves the nucleophilic attack of the carbene on an electrophilic substrate (often an aldehyde or a derivative), leading to the formation of a key intermediate known as the Breslow intermediate. acs.org This intermediate can then react with various electrophiles.

For a derivative like this compound, an organocatalytic approach could involve the reaction of the indole as a nucleophile with an electrophile that has been activated by an organocatalyst. For example, a chiral amine catalyst could activate an α,β-unsaturated aldehyde via the formation of an iminium ion, which would then be susceptible to nucleophilic attack by the indole at the C3 position (if it were unsubstituted) or other positions.

Table 3: Mentioned Compound Names

Compound Name
This compound
Sodium hydride
Potassium carbonate
Potassium hydroxide

Proposed Reaction Intermediates

The elucidation of reaction mechanisms involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. Central to these mechanisms are transient species known as reaction intermediates. While often too unstable for direct isolation, their existence and structure are inferred through a combination of spectroscopic methods, computational studies, and trapping experiments. The substitution pattern of this compound, featuring a halogen at the C5 position, an alkyl group on the nitrogen, and a strong electron-withdrawing nitrile group at C3, significantly influences the formation and stability of several key types of intermediates.

Sigma-Complex (Arenium Ion) Intermediates

In electrophilic aromatic substitution (EAS) reactions, the indole ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation known as a sigma-complex or arenium ion. masterorganicchemistry.comwikipedia.org This intermediate is characterized by the temporary disruption of the aromatic system and the formation of an sp³-hybridized carbon atom in the ring. wikipedia.org

For indole derivatives, electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring. This preference is due to the formation of a more stable arenium ion, where the positive charge can be delocalized onto the nitrogen atom without disturbing the aromaticity of the fused benzene (B151609) ring. However, in this compound, the C3 position is already substituted. Consequently, electrophilic attack would be directed to other positions, primarily on the benzene ring (C4, C6) or potentially at C2, though the latter is generally less favored.

The stability of the resulting sigma-complex is governed by the electronic effects of the substituents. The 1-ethyl group is weakly electron-donating, which helps to stabilize the positive charge. Conversely, the 5-bromo and 3-carbonitrile groups are electron-withdrawing, which destabilizes the cationic intermediate and thus deactivates the ring towards electrophilic attack. wikipedia.org The attack at C4, for instance, would place the positive charge on adjacent carbons, and its stability would be reduced by the inductive effect of the nearby bromo substituent.

Table 1: Key Features of Proposed Sigma-Complex Intermediates

Intermediate Type Reaction Type Formation Mechanism Key Structural Feature Influence of Substituents (on this compound)
Sigma-Complex (Arenium Ion) Electrophilic Aromatic Substitution Attack of an electrophile on the indole ring system. wikipedia.org Positively charged, sp³-hybridized carbon in the ring. 3-CN & 5-Br : Deactivating, destabilize the cation. 1-Et : Weakly activating, provides minor stabilization.

Spiroindoleninium Intermediates

In many transition metal-catalyzed reactions, particularly those involving dearomatization, spiroindoleninium ions are proposed as key intermediates. researchgate.netacs.orgchemrxiv.org These species arise from an intramolecular nucleophilic attack by the C3 position of the indole onto an electrophilic center tethered to the indole nitrogen or another position, leading to a spirocyclic structure. chemrxiv.org

Although the specific compound this compound has a nitrile at C3, derivatives where the nitrile is modified or replaced could undergo such transformations. The formation of a spiroindoleninium intermediate results in a dearomatized indole core with a highly electrophilic C2 position. chemrxiv.org These intermediates are often transient and can undergo subsequent rearrangements, such as a Wagner-Meerwein-like 1,2-migration, which is driven by the restoration of aromaticity in the indole ring. chemrxiv.orgresearchgate.net The nature of the catalyst (e.g., palladium, gold, silver) and the substrate structure dictates the fate of the spiroindoleninium intermediate, leading to either spirocyclic products or rearranged, rearomatized structures. researchgate.netyork.ac.uk

Organometallic Intermediates

The presence of a bromine atom at the C5 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). In these reactions, the formation of an organometallic intermediate is a critical mechanistic step.

Typically, the catalytic cycle begins with the oxidative addition of the C-Br bond to a low-valent transition metal center, such as Palladium(0). researchgate.net This step forms a new organopalladium(II) intermediate where the indole moiety is directly bonded to the metal. This intermediate can then undergo further steps, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), before a final reductive elimination step releases the coupled product and regenerates the active catalyst. researchgate.net Computational and experimental studies on related systems have helped to characterize the geometry and reactivity of these organometallic species. acs.org

Table 2: Characteristics of Proposed Organometallic and Spirocyclic Intermediates

Intermediate Type Reaction Type Formation Mechanism Key Structural Feature Evidence/Basis for Proposal
Organopalladium(II) Complex Cross-Coupling (Suzuki, Heck, etc.) Oxidative addition of the C5-Br bond to a Pd(0) catalyst. researchgate.net Direct carbon-palladium sigma bond at the C5 position. Well-established mechanism for aryl halides in cross-coupling reactions.
Spiroindoleninium Cation Dearomative Cyclization Intramolecular C3-attack on an electrophilic side chain. chemrxiv.org Spirocyclic junction at C3; dearomatized indole core. In-situ spectroscopic observation and trapping experiments in related indole systems. chemrxiv.org

Radical and Photochemical Intermediates

While many reactions of indoles proceed through ionic intermediates, certain conditions can promote pathways involving radical species. For example, transition metal-free arylations of indoles have been proposed to proceed via mechanisms that involve radical intermediates or electron transfer processes. nih.gov Computational studies on the atmospheric oxidation of indole have also detailed the formation of indole radicals through hydrogen abstraction or the addition of species like hydroxyl radicals. copernicus.orgcopernicus.orgresearchgate.net These initial radicals can then react with molecular oxygen to form peroxy radicals, leading to a cascade of further transformations. researchgate.net

Furthermore, photochemical reactions involving 3-cyanoindoles can proceed through unique intermediates. Studies on the synthesis of cyanoindoles from cyanotriazoles suggest that photodenitrogenation may lead to the formation of a transient azirine intermediate, which subsequently rearranges to furnish the final indole product. thieme-connect.com Such pathways could be relevant for transformations of this compound under photochemical conditions.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 5 Bromo 1 Ethyl 1h Indole 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum of 5-Bromo-1-ethyl-1H-indole-3-carbonitrile would be expected to show distinct signals for each unique proton in the molecule. The interpretation would involve analyzing the chemical shift (δ), integration, and multiplicity of each signal.

Aromatic Protons: The protons on the indole (B1671886) ring would typically appear in the aromatic region (approximately δ 7.0-8.0 ppm). The bromine atom at the C5 position and the carbonitrile group at the C3 position would influence the electron density of the ring, causing predictable upfield or downfield shifts for the remaining protons at C2, C4, C6, and C7. The coupling patterns (e.g., doublets, triplets, doublet of doublets) would reveal the connectivity between these protons.

Ethyl Group Protons: The ethyl group attached to the indole nitrogen would exhibit two characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from coupling to the three adjacent methyl protons, and the triplet arises from coupling to the two adjacent methylene protons. These signals would likely appear in the upfield region of the spectrum.

Expected ¹H NMR Data (Hypothetical)

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 8.0 - 8.2 s -
H-4 7.8 - 8.0 d 8.5 - 9.0
H-6 7.3 - 7.5 dd 8.5 - 9.0, 1.5 - 2.0
H-7 7.6 - 7.8 d 1.5 - 2.0
-CH2- 4.2 - 4.4 q 7.0 - 7.5

¹³C NMR Spectroscopic Analysis and Chemical Shift Interpretation

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

Indole Carbons: The carbon atoms of the indole ring would have characteristic chemical shifts. The carbon bearing the bromine (C-5) would be significantly influenced, and its chemical shift could be predicted using empirical calculations. The carbonitrile carbon (C-3) and the carbons of the pyrrole (B145914) and benzene (B151609) rings would also have distinct and assignable resonances.

Ethyl Group Carbons: The two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Carbonitrile Carbon: The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the range of δ 115-125 ppm.

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (ppm)
C-2 130 - 135
C-3 90 - 95
C-3a 125 - 130
C-4 120 - 125
C-5 115 - 120
C-6 125 - 130
C-7 110 - 115
C-7a 135 - 140
-CH2- 40 - 45
-CH3 14 - 16

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. This would be crucial for confirming the assignments of the aromatic protons and the connectivity within the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the ethyl protons to the carbons of the indole ring would confirm the N-alkylation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the nitrile group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring would be found in the 1450-1600 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would be expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Expected FT-IR Data (Hypothetical)

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2980 - 2850 Medium
C≡N Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
C-N Stretch 1350 - 1000 Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy is based on the inelastic scattering of monochromatic light.

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The C≡N stretch, while also IR-active, would likely show a strong signal in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring would also be prominent.

C-Br Vibration: The C-Br bond, being relatively non-polar, would be expected to produce a noticeable Raman signal.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS and HRMS provide definitive evidence of its identity and chemical formula.

The molecular formula of the compound is C₁₁H₉BrN₂. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺˙ and any bromine-containing fragments. This results in two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated monoisotopic mass for C₁₁H₉⁷⁹BrN₂ is 247.9953, and for C₁₁H₉⁸¹BrN₂ is 249.9932. An experimental HRMS measurement confirming these values to within a few parts per million (ppm) would validate the molecular formula.

Common fragmentation patterns in the mass spectrum would likely involve the loss of the ethyl group (-CH₂CH₃, 29 Da), the bromine atom (-Br, 79/81 Da), or the cyano group (-CN, 26 Da).

Table 1: Expected Mass Spectrometry Data for this compound

Ion/Fragment Formula Calculated Monoisotopic Mass (m/z) Notes
[M]⁺˙ C₁₁H₉⁷⁹BrN₂⁺˙ 247.9953 Molecular ion peak for ⁷⁹Br isotope
[M+2]⁺˙ C₁₁H₉⁸¹BrN₂⁺˙ 249.9932 Molecular ion peak for ⁸¹Br isotope
[M-C₂H₅]⁺ C₉H₄⁷⁹BrN₂⁺ 218.9612 Loss of the ethyl group
[M-Br]⁺ C₁₁H₉N₂⁺ 169.0766 Loss of the bromine atom

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

As of this writing, a public domain crystal structure for this compound has not been reported. Therefore, the following subsections describe the type of information that would be obtained from such a study.

A single-crystal XRD study would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal). The analysis would yield the precise coordinates of each atom in the molecule.

From these coordinates, the key structural features of this compound would be established. The indole ring system is expected to be largely planar. The analysis would confirm the bond lengths and angles, showing, for example, the C-Br, C≡N, and various C-C and C-N bond distances. A critical conformational parameter would be the orientation of the N-ethyl group relative to the plane of the indole ring.

While the molecule lacks strong hydrogen bond donors like N-H or O-H, the crystal packing would likely be stabilized by weaker intermolecular interactions. An XRD analysis would elucidate these contacts. Potential interactions include:

π-π Stacking: The planar aromatic indole rings could stack on top of one another, an interaction that is common in stabilizing the crystal structures of flat, aromatic molecules.

Dipole-Dipole Interactions: The polar carbonitrile (C≡N) group would introduce a significant dipole moment, leading to interactions between adjacent molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atom of the nitrile group or the π-system of a neighboring indole ring.

Weak C-H···N or C-H···π Interactions: Hydrogen atoms on the ethyl group or the indole ring could form weak hydrogen bonds with the nitrogen of the nitrile group or the electron-rich aromatic ring of a nearby molecule.

Hirshfeld surface analysis is a computational method that uses crystallographic data to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside), which helps to identify close contacts between molecules.

If a crystal structure were available, a Hirshfeld analysis would provide:

A 3D map of intermolecular contacts: Red spots on the surface would indicate close contacts, such as potential hydrogen bonds or halogen bonds.

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different types of atomic interactions (e.g., H···H, C···H, Br···H, N···H). This allows for a detailed comparison of the packing environment with that of related structures.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound.

While specific experimental spectra for this compound are not widely published, the expected UV-Vis absorption profile can be inferred from the parent indole structure. Indole typically exhibits two main absorption bands: a strong band around 200-220 nm (the B-band) and a weaker, more structured band between 260-290 nm (the L-band).

The substituents on the indole ring—the bromo group at position 5 and the carbonitrile group at position 3—are expected to modify this absorption profile. Both groups can act as auxochromes, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). A bathochromic shift (a shift to longer wavelengths) of the L-band is anticipated due to the extension of the conjugated π-system and the electronic effects of the substituents.

Table 2: Expected UV-Vis Absorption Data for this compound

Absorption Band Expected λ_max Range (nm) Associated Electronic Transition
B-band ~220-240 π → π*

Computational Chemistry and Theoretical Studies of 5 Bromo 1 Ethyl 1h Indole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgniscpr.res.in DFT methods are particularly well-suited for studying substituted indole (B1671886) systems, providing reliable predictions of their molecular and electronic properties. rsc.orgniscpr.res.inresearchgate.netresearchgate.net Calculations are typically performed using a specific functional, such as B3LYP, CAM-B3LYP, or M06-2X, paired with a basis set like 6-311++G(d,p), which provides a robust framework for modeling the compound's behavior. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 5-Bromo-1-ethyl-1H-indole-3-carbonitrile, the optimization would confirm the planarity of the core indole ring system, a characteristic feature of such aromatic structures. researchgate.netresearchgate.net

Illustrative Data Table of Optimized Geometrical Parameters

The following table illustrates the type of data obtained from a geometry optimization calculation for an indole derivative. The values are representative and not specific to this compound.

ParameterBond/AngleExpected Value
Bond Length (Å) C=C (aromatic)~1.39 - 1.41
C-N (in ring)~1.37 - 1.38
N-C (ethyl)~1.47
C-Br~1.90
C≡N~1.15
Bond Angle (°) C-N-C (in ring)~108 - 110
C-C-Br~120
C-C≡N~178 - 180
Dihedral Angle (°) C-C-N-C (ethyl group)~±90

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity, stability, and spectroscopic properties. A detailed analysis of the electronic structure of this compound reveals how the interplay of the indole core and its substituents—the bromo, ethyl, and cyano groups—governs its behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. niscpr.res.in For a substituted indole, the HOMO is typically a π-orbital distributed across the electron-rich indole ring system. The LUMO is expected to be a π*-antibonding orbital, with significant contributions from the electron-withdrawing cyano group at the 3-position. The presence of the bromine atom at the 5-position would also influence the energies and distribution of these orbitals. rsc.org

Illustrative Table of FMO Properties

This table shows representative data that would be generated from an FMO analysis.

PropertyDescriptionExpected Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE) ΔE = ELUMO - EHOMO4.0 to 5.0

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgnih.govfaccts.de This method allows for the quantitative assessment of electron delocalization and intramolecular charge transfer interactions.

Illustrative Table of NBO Donor-Acceptor Interactions

This table provides examples of the type of information derived from an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C1-C2)π(C3-C4)> 20Intramolecular π-conjugation
LP(1) Nπ(C1-C2)~ 5 - 10Lone pair delocalization
LP(2) Brσ*(C4-C5)~ 1 - 3Hyperconjugation

The distribution of electron density in a molecule is rarely uniform. Mulliken charge analysis is a method to estimate the partial charge on each atom, providing insight into the molecule's polarity. In this compound, the electronegative atoms—the ring nitrogen, the bromine atom, and the nitrogen of the cyano group—are expected to carry partial negative charges. Conversely, the hydrogen atoms and some of the carbon atoms would exhibit partial positive charges.

A more visual and intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For the title compound, the MEP map would likely show a significant negative potential (red) localized around the nitrogen atom of the cyano group, reflecting its strong electron-withdrawing nature. The bromine atom would also exhibit a region of negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the indole ring.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. cam.ac.ukjussieu.frwikipedia.orgias.ac.in Unlike methods that describe electron density, ELF and LOL reveal the regions in molecular space where electrons are likely to be found, effectively mapping out core electrons, covalent bonds, and lone pairs.

An ELF analysis of this compound would visualize:

High localization (ELF values approaching 1) in the core regions of the carbon, nitrogen, and bromine atoms.

Basins of high localization corresponding to the C-H, C-C, C-N, C-Br, and C≡N covalent bonds.

Distinct regions of localization for the lone pairs on the ring nitrogen and the bromine atom.

This detailed mapping of electron domains provides a faithful representation of the molecule's Lewis structure and helps in understanding the nature of its chemical bonds and non-bonding electrons in a chemically intuitive way. wikipedia.org

Spectroscopic Property Prediction and Validation (e.g., IR, NMR, UV-Vis)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data of molecules. researchgate.netsemanticscholar.org For this compound, these computational methods can elucidate its structural and electronic properties.

The standard approach involves optimizing the molecular geometry of the compound using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netmdpi.com Following optimization, vibrational frequency calculations can be performed to predict the Infrared (IR) and Raman spectra. researchgate.net The calculated wavenumbers, after appropriate scaling, can be compared with experimental data to assign specific vibrational modes, such as C-H stretching, C=C vibrations of the aromatic rings, and the characteristic C≡N stretch of the nitrile group. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predictable using the Gauge-Invariant Atomic Orbital (GIAO) method with the optimized geometry. researchgate.netdergipark.org.tr These theoretical shifts are typically calculated in various solvents to mimic experimental conditions and are compared against a standard reference like Tetramethylsilane (TMS). nih.gov

The electronic properties, including UV-Vis absorption spectra, are commonly predicted using Time-Dependent DFT (TD-DFT). mdpi.comdergipark.org.tr This method provides information on electronic transitions, excitation energies, and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the charge transfer characteristics within the molecule. researchgate.netmdpi.com

Table 1: Illustrative Predicted Spectroscopic Data for an Indole Derivative Note: This table represents typical data obtained from DFT calculations for indole derivatives and is for illustrative purposes.

Parameter Predicted Value Assignment/Interpretation
IR Frequency (cm⁻¹) ~2230C≡N stretch
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C stretch
¹H NMR (ppm) ~7.0-8.0Aromatic protons
~4.2-CH₂- (ethyl group)
~1.4-CH₃ (ethyl group)
¹³C NMR (ppm) ~138C-Br
~117-CN
~90-135Aromatic carbons
UV-Vis λmax (nm) ~280-320π → π* transitions

Non-Linear Optical (NLO) Properties Calculations

Computational methods are also employed to investigate the Non-Linear Optical (NLO) properties of indole derivatives. These properties are crucial for applications in optoelectronics and photonics. nih.gov Molecules with significant NLO effects often feature donor-π-acceptor structures that enhance molecular polarizability.

Table 2: Key Non-Linear Optical (NLO) Parameters Note: This table illustrates the typical NLO parameters calculated for organic molecules.

Parameter Symbol Description
Dipole MomentμMeasures the separation of positive and negative charges in a molecule.
Mean PolarizabilityαDescribes the molecule's ability to form an induced dipole moment in an electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response of the molecule.

Semi-Empirical Methods for Indole Derivatives

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems. Semi-empirical quantum chemistry methods offer a faster alternative for studying large molecules and complex systems. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), and use parameters derived from experimental data to simplify calculations. uni-muenchen.dewustl.edu

Common semi-empirical methods include AM1, PM3, and MNDO. uni-muenchen.dewustl.edu For indole derivatives, these methods can be used for:

Rapid Geometry Optimization: Quickly finding stable conformations of large or numerous indole derivatives.

Screening Studies: Evaluating properties like heats of formation or electronic characteristics across a large library of related compounds.

Initial Molecular Dynamics Simulations: Providing a computationally less expensive way to explore the conformational space of indole-containing systems before applying more rigorous methods.

These methods simplify the calculation of two-electron repulsion integrals, which significantly reduces computation time. wustl.edu However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule being studied. wikipedia.org

Computational Insights into Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For indole derivatives, theoretical studies can map out potential energy surfaces for synthetic pathways, helping to understand reaction feasibility, regioselectivity, and the role of catalysts.

By calculating the energies of reactants, transition states, and products, chemists can determine activation barriers and reaction enthalpies. This information is crucial for predicting reaction kinetics and thermodynamics. For instance, in the synthesis of substituted indoles, computational models can explore the viability of different cyclization strategies or the effect of substituents on the reaction pathway. mdpi.com

Methods like DFT are used to locate transition state structures and perform intrinsic reaction coordinate (IRC) calculations to confirm that these structures connect the desired reactants and products. Such studies can provide detailed insights into bond-forming and bond-breaking processes at the atomic level, which is often difficult to observe experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indole Derivatives: Focus on Structural Descriptors and Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov For indole derivatives, which are prevalent in pharmaceuticals, QSAR is widely used to predict the activity of new compounds and guide synthetic efforts. jocpr.comeurjchem.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR), to find a correlation. eurjchem.com

Structural Descriptors: These are numerical values that encode different aspects of a molecule's structure. For indole derivatives, they can be categorized as:

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment, HOMO/LUMO energies, and atomic charges. They are crucial for describing electrostatic interactions and chemical reactivity. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a biological target like an enzyme's active site.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (log P), which describes hydrophobicity, a key factor in drug absorption and distribution. jocpr.com

Chemical Reactivity: Descriptors related to chemical reactivity, often derived from DFT calculations (conceptual DFT), are also used. These include chemical potential, hardness, softness, and the electrophilicity index, which can quantify the molecule's tendency to participate in chemical reactions. mdpi.com

By identifying the key descriptors that influence the biological activity of indole derivatives, QSAR models can predict the potency of unsynthesized compounds like this compound and suggest structural modifications to enhance desired properties. nih.govnih.gov

Table 3: Common Descriptors in QSAR Studies of Indole Derivatives

Descriptor Class Example Descriptor Information Encoded
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentMolecular polarity and interaction with polar environments
Steric Molecular WeightSize of the molecule
Molar RefractivityVolume and polarizability of the molecule
Physicochemical Log PHydrophobicity/Lipophilicity
Topological Wiener IndexMolecular branching

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.1 ppm).
  • HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS m/z 427.0757 [M+H]+^+) validates molecular weight.
  • TLC : Monitors reaction progress with ethyl acetate/hexane systems.

How can structural contradictions in spectral data be resolved?

Advanced Research Focus
Discrepancies in NMR or crystallographic data often arise from tautomerism or polymorphism. To resolve these:

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., N–H⋯O interactions in indole derivatives).
  • DFT Calculations : Predict vibrational modes and electronic properties to align experimental and theoretical data.
  • Cross-Validation : Compare 1^1H NMR with analogous compounds (e.g., 5-bromoindole-3-carbaldehyde in ).

What role does this compound play in medicinal chemistry research?

Q. Advanced Research Focus

  • Pharmacophore Development : The bromine and nitrile groups enhance binding to biological targets (e.g., kinase inhibitors).
  • Molecular Docking : Studies reveal interactions with enzymes like cytochrome P450, suggesting potential in drug design.
  • Derivatization : Serves as a precursor for antitumor or antimicrobial agents via cross-coupling reactions (e.g., Suzuki-Miyaura).

How do solvent and catalyst choices impact regioselectivity in bromination?

Q. Advanced Research Focus

  • Solvent Polarity : DMF stabilizes electrophilic bromine intermediates, directing substitution to the 5-position.
  • Catalytic Effects : CuI promotes radical pathways in PEG-400, reducing competing side reactions.
  • Steric Effects : The 1-ethyl group sterically hinders the 3-position, favoring bromination at the 5-position.

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Yield Limitations : Batch processes may suffer from lower yields due to inefficient mixing or heat transfer. Continuous flow systems could mitigate this.
  • Purification : Scaling column chromatography is impractical; alternatives like crystallization or HPLC may be needed.
  • Safety : Bromine handling requires rigorous controls (e.g., fume hoods, quench protocols).

How does the electronic nature of substituents affect reactivity?

Q. Advanced Research Focus

  • Nitrile Group : Withdraws electron density, activating the indole ring for electrophilic attack at the 5-position.
  • Ethyl Group : Electron-donating effect slightly deactivates the 1-position but minimally impacts bromination regioselectivity.
  • Bromine : Further deactivates the ring, making subsequent functionalization (e.g., cross-coupling) challenging without palladium catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.